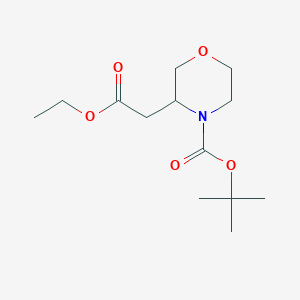

tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(15)8-10-9-17-7-6-14(10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKFBXONLAWNSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1COCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and ethyl oxalyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard techniques like column chromatography .

Chemical Reactions Analysis

tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate, also known as (S)-tert-butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate, is a chemical compound with significant potential in various scientific fields, particularly in medicinal chemistry and organic synthesis. This compound features a morpholine ring, a carboxylate group, and an ethoxy substituent that contribute to its unique reactivity and biological properties.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for:

- Antibacterial Activity : Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.

Enzyme Modulation

Research has shown that this compound can modulate enzyme functions, particularly those involved in nucleotide synthesis. It has been observed to inhibit enzymes critical for DNA replication and repair processes, suggesting its potential use in cancer therapeutics.

Cellular Signaling

The compound influences cellular signaling pathways, which may promote cell proliferation and differentiation. This characteristic is particularly relevant in the context of regenerative medicine and tissue engineering, where modulation of cell behavior is crucial.

Case Study 1: Antibacterial Screening

A study screened several derivatives of this compound for antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated promising activity at concentrations of 10 μg/disc, highlighting the compound's potential as a lead structure for antibiotic development.

Case Study 2: Enzyme Inhibition

In a biochemical assay, this compound was tested for its ability to inhibit specific enzymes involved in nucleotide metabolism. The findings revealed significant inhibition rates, suggesting further investigation into its use as a therapeutic agent for conditions related to abnormal cell proliferation, such as cancer.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. It may also interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate

- CAS Number : 761460-04-2

- Molecular Formula: C₁₃H₂₃NO₅

- Molecular Weight : 273.3254 g/mol

- Structure : Features a morpholine ring substituted at the 3-position with a 2-ethoxy-2-oxoethyl group and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. The (S)-enantiomer is specified .

- Morpholine Functionalization : Substitution reactions on morpholine precursors, such as alkylation or esterification, are typical. For example, tert-butyl (S)-2-((((4-bromophenyl)sulfonyl)oxy)methyl)morpholine-4-carboxylate (S35-1) is synthesized via sulfonylation .

- Stereoselective Synthesis : The (S)-configuration may arise from chiral starting materials or asymmetric catalysis, as seen in the preparation of tert-butyl (4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (7) via Wittig reactions .

Table 1: Structural Analogs and Key Differences

Key Comparison Points

Stereochemistry :

- The (S)-enantiomer (target) and (R)-enantiomer (CAS 813433-74-8) exhibit near-identical physical properties but differ in biological activity. Enantiomers often show distinct pharmacokinetic profiles in drug development .

Ethoxy esters generally offer better metabolic stability in vivo .

Functional Group Modifications :

- The carboxylic acid derivative (CAS 839710-38-2) lacks the ester’s lipophilicity, enhancing water solubility but reducing cell membrane permeability .

Positional Isomerism :

- Substitution at the 2-position (CAS 261925-94-4) vs. 3-position (target) alters the morpholine ring’s conformational flexibility, impacting binding affinity in receptor-ligand interactions .

Table 2: Physicochemical Properties

Biological Activity

tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate, also known as (S)-tert-butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate, is a compound with notable potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, applications in drug design, and relevant case studies.

- Molecular Formula : C13H23NO5

- Molecular Weight : 273.33 g/mol

- CAS Number : 761460-04-2

- IUPAC Name : tert-butyl (3S)-3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate

Research indicates that this compound may interact with specific biological targets, potentially influencing pathways involved in cell signaling and metabolic processes. The morpholine structure suggests possible interactions with receptors or enzymes due to its ability to mimic natural substrates.

Biological Activity Overview

The biological activity of (S)-tert-butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate can be summarized as follows:

Case Studies and Research Findings

- Topoisomerase II Inhibitors :

- Serotonin Receptor Activity :

- PROTAC Development :

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicological aspects of (S)-tert-butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate. Preliminary studies indicate moderate toxicity levels; therefore, further investigations into its safety profile are necessary before clinical application.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions with regioselective control. For example, morpholine derivatives can be functionalized via nucleophilic substitution or coupling reactions. A validated approach includes using tert-butyl carbamate-protected intermediates, followed by alkylation with ethyl bromoacetate derivatives. Reaction optimization often requires anhydrous conditions (e.g., THF or toluene) and catalysts like lithium aluminum hydride (). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (≥90%) and purity ().

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C-NMR : Confirms substitution patterns and stereochemistry (e.g., δ 1.4 ppm for tert-butyl groups, δ 4.1–4.3 ppm for ethoxy protons) ( ).

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., CCDC deposition numbers 2201968–2201969 for morpholine derivatives) ().

- Mass spectrometry (ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 353.41 for related morpholine carboxylates) ( ).

Q. What safety protocols are essential during handling?

- Methodological Answer :

- Inert atmosphere : Use argon/nitrogen for moisture-sensitive steps to prevent hydrolysis (P231 + P232) ( ).

- Thermal control : Store at 2–8°C (P235 + P410) and avoid ignition sources (P210) ( ).

- Spill management : Neutralize with sand/vermiculite; avoid water to prevent exothermic reactions ( ).

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in substituted morpholine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction determines bond angles (e.g., C3–C2–C6–O4 = −134.6°) and torsional parameters, critical for confirming regioselectivity in alkylation steps (). Hydrogen-bonding networks (N–H⋯O, C–H⋯O) stabilize crystal packing, enabling precise assignment of stereoisomers (). For racemic mixtures, chiral resolution via HPLC (e.g., Chiralpak AD-H column) precedes crystallization ().

Q. How do reaction conditions influence regioselectivity in morpholine functionalization?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (DMF, THF) favor SN2 mechanisms for alkylation at the morpholine nitrogen ().

- Catalysts : Pd/C under H2 facilitates nitro-group reductions without affecting tert-butyl esters ( ).

- Temperature : Low temperatures (−78°C) suppress side reactions during lithiation ().

Q. What strategies address contradictions in pharmacological data for morpholine-based α2 adrenergic agonists?

- Methodological Answer :

- Assay standardization : Use radioligand binding assays (e.g., [3H]-clonidine displacement) with consistent cell lines (CHO-K1 transfected with human α2C receptors) ().

- Metabolic stability testing : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation ().

- Data normalization : Report IC50 values relative to positive controls (e.g., dexmedetomidine) to minimize inter-study variability ().

Q. What computational tools predict interactions with α2 adrenergic receptors?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with receptor PDB ID 6PWC to model ligand-binding pockets. Key interactions include hydrogen bonds with Asp113 and π-stacking with Phe412 ().

- QSAR models : Correlate logP values (<2.5) and polar surface area (>60 Ų) with blood-brain barrier permeability for CNS-targeted derivatives ().

Q. How can hydrolysis byproducts be identified and mitigated during synthesis?

- Methodological Answer :

- LC-MS monitoring : Detect tert-butyl alcohol (MW 74.12) and phosphoric acid (MW 98.00) as hydrolysis byproducts ().

- Stabilization : Add scavengers (e.g., molecular sieves) during esterification to sequester water ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.